A-85783

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'A-85783.0 implique plusieurs étapes, en commençant par les dérivés appropriés d'indole et de pyrrolo[1,2-c]thiazole. Les étapes clés comprennent :

- Formation du noyau indole-1-carboxamide.

- Introduction du groupe 4-fluorophényle.

- Couplage avec la partie pyrrolo[1,2-c]thiazole.

Méthodes de production industrielle : La production industrielle d'this compound.0 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend :

- Utilisation de réactions à rendement élevé.

- Optimisation des conditions réactionnelles pour minimiser les sous-produits.

- Mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : A-85783.0 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties fluorophényle et pyrrolo[1,2-c]thiazole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound.0 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement supplémentaires.

4. Applications de recherche scientifique

This compound.0 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur du facteur d'activation plaquettaire.

Biologie : Étudié pour son rôle dans l'inhibition des réponses induites par le facteur d'activation plaquettaire dans les systèmes biologiques.

Médecine : Exploré pour des applications thérapeutiques potentielles dans des conditions impliquant le facteur d'activation plaquettaire, telles que l'inflammation et la thrombose.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du facteur d'activation plaquettaire.

5. Mécanisme d'action

This compound.0 exerce ses effets en inhibant de manière compétitive et réversible la liaison du facteur d'activation plaquettaire à son récepteur sur les membranes plaquettaires. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à l'agrégation plaquettaire et à la libération de sérotonine. Les cibles moléculaires comprennent le récepteur du facteur d'activation plaquettaire et les voies de signalisation couplées aux protéines G associées .

Composés similaires :

WEB 2086 : Un autre antagoniste du récepteur du facteur d'activation plaquettaire avec une structure chimique différente.

BN 52021 : Un dérivé de ginkgolide qui agit également comme antagoniste du récepteur du facteur d'activation plaquettaire.

Unicité d'this compound.0 : this compound.0 est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur du facteur d'activation plaquettaire. Sa nature neutre et lipophyle lui permet d'inhiber efficacement les réponses induites par le facteur d'activation plaquettaire in vitro et in vivo, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

A-85783.0 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of platelet-activating factor receptor antagonists.

Biology: Investigated for its role in inhibiting platelet-activating factor-induced responses in biological systems.

Medicine: Explored for potential therapeutic applications in conditions involving platelet-activating factor, such as inflammation and thrombosis.

Industry: Utilized in the development of new drugs targeting platelet-activating factor receptors.

Mécanisme D'action

A-85783.0 exerts its effects by competitively and reversibly inhibiting the binding of platelet-activating factor to its receptor on platelet membranes. This inhibition prevents the activation of downstream signaling pathways that lead to platelet aggregation and serotonin release. The molecular targets include the platelet-activating factor receptor and associated G protein-coupled signaling pathways .

Comparaison Avec Des Composés Similaires

WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.

BN 52021: A ginkgolide derivative that also acts as a platelet-activating factor receptor antagonist.

Uniqueness of A-85783.0: this compound.0 is unique due to its high potency and selectivity for the platelet-activating factor receptor. Its neutral and lipophilic nature allows it to effectively inhibit platelet-activating factor-induced responses both in vitro and in vivo, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

A-85783 is a compound that has garnered attention in the field of biochemistry and pharmacology for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 329.36 g/mol

- Structure : this compound features a complex structure with multiple functional groups that contribute to its biological activity.

This compound has been shown to interact with various biological pathways, particularly those involved in cell signaling and metabolic processes. The compound is primarily recognized for its role as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis. This inhibition can lead to alterations in cellular metabolism, particularly in cancer cells that rely on serine for growth and proliferation.

Key Findings from Research Studies

- Inhibition of Tumor Growth : A study demonstrated that this compound effectively inhibits tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell survival. The compound's ability to disrupt serine synthesis was linked to reduced tumor viability and increased apoptosis in malignant cells .

-

Impact on Cellular Metabolism :

- This compound was found to decrease levels of key metabolites associated with the serine biosynthesis pathway, leading to a metabolic shift that favors apoptosis over proliferation .

- The compound's effect on metabolic reprogramming was evident through altered expression levels of genes involved in glycolysis and oxidative phosphorylation .

- Gene Expression Modulation : Research indicated that treatment with this compound resulted in significant changes in gene expression profiles related to stress response, cell cycle regulation, and apoptosis. Notably, genes such as ATF3 and TXNIP were upregulated, highlighting the compound's role in stress-induced signaling pathways .

Data Table: Gene Expression Changes Induced by this compound

| Gene Symbol | Gene Name | Fold Change | Main Functions |

|---|---|---|---|

| ATF3 | Activating transcription factor 3 | 6.5 | Transcription regulation |

| TXNIP | Thioredoxin interacting protein | 6.5 | Stress response, apoptosis |

| GADD45A | Growth arrest and DNA-damage-inducible | 3.2 | DNA repair, apoptosis |

| IL6 | Interleukin 6 | 3.2 | Immune response, cell differentiation |

| PHGDH | Phosphoglycerate dehydrogenase | -2.5 | Amino acid metabolism |

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was particularly effective against melanoma and glioblastoma cells, where it induced cell cycle arrest and apoptosis.

Case Study 2: Xenograft Models

In vivo studies utilizing xenograft models showed that administration of this compound led to a marked reduction in tumor size compared to control groups. The therapeutic efficacy was attributed to the compound's ability to modulate metabolic pathways critical for tumor growth.

Propriétés

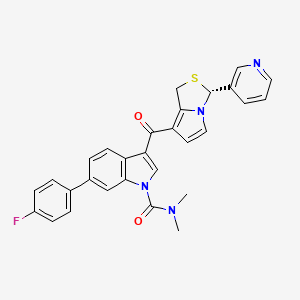

IUPAC Name |

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVFPOGHIKVPP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433311 | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161395-33-1 | |

| Record name | A-85783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-85783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?

A1: (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (this compound) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []

Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with this compound?

A2: Inhibiting the PAF receptor with this compound has shown promise in preclinical studies for treating inflammatory conditions. Research suggests this compound can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of this compound and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []

Q3: How does this compound compare to other PAF receptor antagonists in terms of potency and selectivity?

A3: this compound demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of this compound at nanomolar concentrations suggests it is among the more potent compounds in its class.

Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?

A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []

Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?

A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []

Q6: Are there any known prodrugs of this compound, and what advantages might they offer?

A6: Yes, ABT-299 is a water-soluble prodrug of this compound. [] It is rapidly converted to this compound in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.